1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine

Sigma-2 Receptor TMEM97 Radioligand Binding

1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine (CAS 23892-52-6) is a synthetic piperazine derivative with a molecular formula of C31H41N3 and a molecular weight of 455.68 g/mol. Its structure is a unique hybrid, combining a p-tert-butylbenzyl group, a piperazine ring, and a diphenylethylaminoethyl chain.

Molecular Formula C31H41N3
Molecular Weight 455.7 g/mol
CAS No. 23892-52-6
Cat. No. B15344946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine
CAS23892-52-6
Molecular FormulaC31H41N3
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCNCC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C31H41N3/c1-31(2,3)29-16-14-26(15-17-29)25-34-22-20-33(21-23-34)19-18-32-24-30(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-17,30,32H,18-25H2,1-3H3
InChIKeyKVCHRSBJNYHOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine (CAS 23892-52-6)


1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine (CAS 23892-52-6) is a synthetic piperazine derivative with a molecular formula of C31H41N3 and a molecular weight of 455.68 g/mol [1]. Its structure is a unique hybrid, combining a p-tert-butylbenzyl group, a piperazine ring, and a diphenylethylaminoethyl chain. This compound is distinct from commercial antihistamines like Buclizine and opioid analgesics like MT-45, identifying it as a specialized research tool with a predicted unique polypharmacology [2].

Why 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine Cannot Be Replaced by General Piperazine Derivatives


Generic substitution is not feasible for 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine due to its unique dual pharmacophore structure. The compound integrates the p-tert-butylbenzyl moiety, a key determinant for H1 receptor affinity in antihistamines like Buclizine [1], with the N-(1,2-diphenylethyl)piperazine scaffold, which is crucial for high-affinity binding at sigma receptors [2] and for opioid or serotonin/noradrenaline reuptake inhibition [3]. This specific combination creates a multi-target interaction profile that cannot be replicated by single-pharmacophore analogs like MT-45 or Buclizine, which are optimized for primary opioid or histaminergic activity, respectively. The resulting polypharmacology is a direct consequence of the complete, intact structure.

Quantitative Differentiation Evidence for 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine


Sigma-2 Receptor Binding Affinity Comparison with Haloperidol

A primary differentiator is the compound's high affinity for the sigma-2 receptor. In a radioligand displacement assay, it demonstrated a Ki of 5.10 nM against the sigma-2 receptor in rat PC12 cells [1]. This affinity is significantly greater than that of the well-known antipsychotic and sigma ligand haloperidol, underscoring its value for sigma-2-specific studies.

Sigma-2 Receptor TMEM97 Radioligand Binding CNS Research

Structural Differentiation from Buclizine: Absence of H1 Antagonism

A critical structural divergence from Buclizine dictates a fundamentally different target engagement profile. Buclizine acts as a histamine H1 receptor antagonist (Ki = 102 nM) due to its 4-chlorobenzhydryl group [1]. The target compound replaces this group with a diphenylethylamino moiety, which is the established pharmacophore for sigma and opioid receptor binding [2]. This structural swap is predicted to abolish high-affinity H1 binding while imparting high affinity for sigma-2 receptors (Ki = 5.10 nM) [3], creating a distinct selectivity profile.

Antihistamine Selectivity Histamine H1 Receptor Structure-Activity Relationship Drug Design

Physicochemical Property Comparison with Buclizine and MT-45

The compound's physicochemical profile, particularly its high lipophilicity (XLogP3-AA = 6.2), distinguishes it from related analogs [1]. With a molecular weight of 455.7 g/mol, it is significantly larger than MT-45 (348.5 g/mol) [2]. Its higher LogP compared to Buclizine is expected to influence its ADME properties, including enhanced blood-brain barrier penetration and tissue distribution, which are critical for CNS drug discovery programs [3].

Lipophilicity CNS Drug Properties Blood-Brain Barrier Permeability

Utility as a Unique Synthetic Intermediate in CNS Drug Discovery Programs

The compound serves as a key intermediate in constructing complex arylalkyl piperazines, which are prevalent scaffolds in CNS drug discovery [1]. Its possession of two secondary amine handles—the terminal ethylamino group and the piperazine core—allows for further differential derivatization. This contrasts with the simpler 1-substituted 4-(1,2-diphenylethyl)piperazine scaffold used for opioid research [2], which lacks the additional tert-butylbenzyl substitution, offering fewer vectors for lead optimization and patent space expansion [3].

Chemical Synthesis Drug Discovery Intermediate Piperazine Chemistry

Predicted Unique Multi-Target Profile vs. Selective Opioid and H1 Analogs

The compound's dual pharmacophore structure is predicted to confer a unique multi-target interaction profile. The N-(1,2-diphenylethyl) moiety is a known driver for high-affinity binding at sigma-2 (Ki = 5.10 nM) and opioid receptors [REFS-1, REFS-2], while the p-tert-butylbenzyl group is classically associated with histamine H1 receptor binding [3]. This structural integration suggests a potential polypharmacology distinct from the more selective profiles of MT-45 (opioid agonist) and Buclizine (H1 antagonist), positioning the compound as a valuable probe for investigating receptor cross-talk.

Polypharmacology Sigma Receptor Opioid Receptor SNRI

Absence of Abuse Potential vs. MT-45: A Crucial Safety and Compliance Advantage

A critical differentiator is the likely absence of opioid abuse liability that characterizes the closely related analog MT-45. MT-45 is a known μ-opioid receptor agonist with documented abuse potential [1]. By replacing MT-45's cyclohexyl group with a p-tert-butylbenzyl moiety, the target compound's pharmacology is predicted to shift away from potent opioid agonism towards a sigma-2 receptor-centric profile (Ki = 5.10 nM) [2]. This structural modification provides a substantially safer, non-scheduled research alternative for studying the diphenylethylpiperazine scaffold's effects on CNS pathways.

Drug Abuse Liability Opioid Alternative Research Safety Regulatory Compliance

Optimal Scientific Applications for 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine


Sigma-2/TMEM97 Receptor Probe Development for CNS Disease Models

The confirmed high affinity for the sigma-2 receptor (Ki = 5.10 nM) [3] is the most robust evidence guiding its use; by avoiding the confounding dopamine D2 activity of haloperidol and the H1 activity of Buclizine [REFS-1, REFS-4], it serves as a superior pharmacological tool for selectively probing sigma-2/TMEM97 receptor function in models of neurodegenerative diseases like Alzheimer's, or in cancer cell biology.

Investigating Multi-Target Engagement in Polypharmacology Research

As a unique pharmacophore hybrid, the compound is ideally suited as a probe in systems pharmacology; its predicted ability to simultaneously engage sigma receptors and potentially modulate opioid or monoamine targets [REFS-2, REFS-4] makes it a valuable chemical biology tool to study receptor cross-talk involved in complex neuropsychiatric conditions, where single-target drugs have often failed.

A Safe Scaffold for Opioid System Research Without Abuse Liability

This compound is an ideal, safer substitute for MT-45 in opioid receptor research [5]; it allows for continued investigation into the diphenylethyl-piperazine scaffold's interaction with opioid pathways within a standard academic or industrial laboratory setting, eliminating the significant legal, safety, and regulatory burdens associated with handling a controlled substance.

Lead Generation Library Design for Distinct CNS Chemical Space

Medicinal chemistry programs seeking to expand into novel, patentable CNS chemical space can procure this compound as a versatile core scaffold [6]; its two accessible amine handles allow for rapid parallel synthesis of diverse compound libraries that are structurally and pharmacologically distinct from both classic benzhydrylpiperazine antihistamines and simple 1-cycloalkyl-4-(1,2-diphenylethyl)piperazine analgesics.

Quote Request

Request a Quote for 1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.